Sodium 2-aminonaphthalene-1-sulphonate
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Overview
Description
Sodium 2-aminonaphthalene-1-sulphonate is a useful research compound. Its molecular formula is C10H9NNaO3S and its molecular weight is 246.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sodium 2-Amino-1-naphthalenesulfonate is a complex compound with a variety of potential targets. It has been found to interact with organic anions
Mode of Action
It has been suggested that the compound may interact with its targets through non-covalent binding . This could result in changes to the target’s function, potentially influencing biochemical pathways within the cell.
Biochemical Pathways
Given its potential to interact with organic anions , it may influence pathways associated with these molecules. The downstream effects of these interactions could include changes in cellular processes such as metabolism or signal transduction.
Result of Action
Given its potential interactions with organic anions , it may influence cellular processes associated with these molecules. This could result in a variety of effects, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
Sodium 2-aminonaphthalene-1-sulphonate plays a significant role in biochemical reactions, particularly in the context of protein interactions. This compound is known to interact with human serum albumin, a major protein in human blood that binds and transports various substances. The interaction between this compound and human serum albumin involves both hydrophobic and electrostatic interactions, which can alter the conformation and stability of the protein . Additionally, this compound can form Schiff bases, which are known to interact with proteins and enzymes, potentially affecting their activity and function .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by interacting with key proteins involved in these pathways. For example, this compound can bind to and modulate the activity of protein kinases, which are crucial regulators of cell signaling . This interaction can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can form stable complexes with proteins and enzymes, leading to either inhibition or activation of their function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to changes in cell signaling and gene expression, which may have implications for cellular health and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cellular toxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can bind to transport proteins in the cell membrane, allowing it to be efficiently transported into the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of this compound within these compartments can impact its activity and function, as well as its interactions with other biomolecules .
Properties
CAS No. |
25293-52-1 |
---|---|
Molecular Formula |
C10H9NNaO3S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;2-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14); |
InChI Key |
CQKSUVQRWNZDIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
25293-52-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.